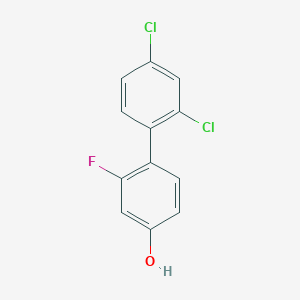![molecular formula C15H14FNO2 B6374654 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% CAS No. 1261891-09-1](/img/structure/B6374654.png)
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% (5-DMP-2-FP) is an important organic chemical compound with a wide range of applications. It is used in various research and industrial applications, such as in the synthesis of pharmaceuticals, in the production of polymers, and in the manufacture of dyes. 5-DMP-2-FP has also been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Wissenschaftliche Forschungsanwendungen
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and antiviral drugs. It is also used in the production of polymers, such as polyurethanes and polycarbonates, and in the manufacture of dyes. In addition, it is used as a catalyst in organic reactions, and in the synthesis of organic compounds.
Wirkmechanismus
The mechanism of action of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% is not yet fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Inhibition of COX leads to the inhibition of the synthesis of prostaglandins, which are involved in inflammation, pain, and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% have been studied extensively. It has been shown to inhibit the synthesis of prostaglandins, which can lead to the inhibition of inflammation, pain, and fever. It has also been shown to have antioxidant activity, which can protect cells from oxidative damage. In addition, 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% has been shown to have anti-cancer activity, and to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized in the laboratory. It is also highly soluble in water and organic solvents, which makes it easy to work with in the laboratory. However, there are some limitations to its use in the laboratory. It is a relatively unstable compound, and it can degrade over time. In addition, it can be toxic in high concentrations, so it should be handled with care.
Zukünftige Richtungen
There are several potential future directions for the use of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95%. It could be used to develop new drugs or therapies for the treatment of various diseases, such as cancer and cardiovascular disease. It could also be used to develop new polymers or dyes for industrial applications. In addition, it could be used to develop new catalysts for organic reactions, and to synthesize new organic compounds. Finally, it could be used to further study its biochemical and physiological effects, and to better understand its mechanism of action.
Synthesemethoden
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% is synthesized by the reaction of 4-aminophenol with N,N-dimethylformamide (DMF) in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature for several hours, and the product is then purified by recrystallization. The yield of the reaction is typically in the range of 95-98%.
Eigenschaften
IUPAC Name |
4-(4-fluoro-3-hydroxyphenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-17(2)15(19)11-5-3-10(4-6-11)12-7-8-13(16)14(18)9-12/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGRTVAESCRNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684460 |
Source


|
| Record name | 4'-Fluoro-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261891-09-1 |
Source


|
| Record name | 4'-Fluoro-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95%](/img/structure/B6374659.png)
![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95%](/img/structure/B6374669.png)